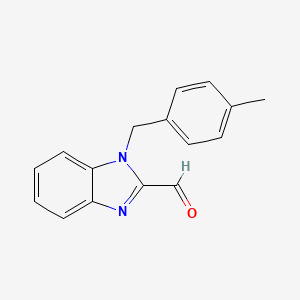

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring. It also has a methylbenzyl group attached to one nitrogen of the imidazole ring and a carbaldehyde group (also known as a formyl group) attached to the 2-position of the benzimidazole .

Molecular Structure Analysis

The molecular structure of “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” would consist of a benzimidazole ring attached to a methylbenzyl group and a carbaldehyde group. The exact structure would depend on the positions of these attachments .

Chemical Reactions Analysis

Benzimidazole derivatives, like “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde”, can participate in various chemical reactions. They can act as ligands in the formation of metal complexes . They can also undergo reactions with various electrophiles and nucleophiles due to the presence of the imidazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” would depend on its exact structure. Benzimidazole derivatives generally have high thermal stability and good resistance to oxidation and radiation .

科学的研究の応用

Crystal Structure Analysis

This compound is utilized in the X-ray crystal structure analysis of benzimidazole derivatives. The analysis helps determine the molecular conformation and the stability of the structure, which is crucial for understanding the compound’s interactions and properties .

Pharmaceutical Intermediates

As a benzimidazole derivative, it serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties are essential for the development of new drugs and therapeutic agents .

将来の方向性

The future research directions for “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” could involve exploring its potential biological activities, given the wide range of activities exhibited by benzimidazole derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various chemical reagents .

作用機序

Target of Action

A structurally similar compound, 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria .

Mode of Action

Based on the target of the similar compound mentioned above, it can be hypothesized that it might interact with its target enzyme, leading to inhibition of the enzyme’s activity and thus disrupting the fatty acid synthesis pathway .

Biochemical Pathways

If it acts similarly to the related compound, it may affect the fatty acid synthesis pathway in bacteria by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh] fabi . This could lead to downstream effects such as disruption of bacterial cell membrane synthesis and growth.

Result of Action

If it acts similarly to the related compound, it could potentially inhibit bacterial growth by disrupting the fatty acid synthesis pathway .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLJKKLRCGLZRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359417 |

Source

|

| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

537010-30-3 |

Source

|

| Record name | 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)